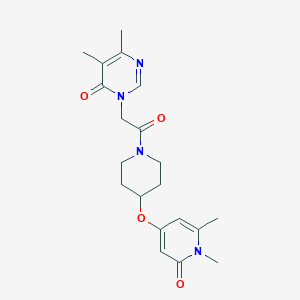
4-Ethoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil .
Molecular Structure Analysis
The molecular structure of similar compounds like “4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride” has been reported . The InChI code for this compound is1S/C10H16N4O.ClH/c1-8-7-9 (15-2)13-10 (12-8)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Synthesis and In Vitro Antiproliferative Activity : A series of derivatives including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and showed potential as anticancer agents against human cancer cell lines, highlighting their therapeutic potential in cancer research (Mallesha et al., 2012).
- Antimicrobial Agents : Novel derivatives, such as 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, were synthesized and exhibited notable in vitro antimicrobial activity against various bacterial strains (Krishnamurthy et al., 2011).
Luminescent Properties and Electron Transfer
- Photo-Induced Electron Transfer : Piperazine substituted naphthalimide compounds demonstrated unique luminescent properties and photo-induced electron transfer capabilities, which could have implications in photochemistry and materials science (Gan et al., 2003).
Pharmacological Properties
- Pharmacological Effects : The synthesis of naphthylpiperazines and tetralylpiperazines revealed compounds with notable neuroleptic and antireserpine effects, indicating their potential in neurological and psychiatric research (Červená et al., 1975).
- HIV-1 Reverse Transcriptase Inhibitors : Research on bis(heteroaryl)piperazines, including derivatives of piperazine hydrochloride, identified them as potent inhibitors of HIV-1 reverse transcriptase, an essential enzyme in HIV replication (Romero et al., 1994).
Other Applications
- Synthesis and Memory Enhancement in Mice : Research on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide revealed its effects on enhancing memory ability in mice, suggesting potential in cognitive and neurological research (Li Ming-zhu, 2008).
Mécanisme D'action
Mode of Action
Given its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its molecular weight (25875 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Orientations Futures
The future research directions could involve further exploration of the neuroprotective and anti-inflammatory properties of similar triazole-pyrimidine hybrids . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propriétés
IUPAC Name |
4-ethoxy-6-methyl-2-piperazin-1-ylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-3-16-10-8-9(2)13-11(14-10)15-6-4-12-5-7-15;/h8,12H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFDYADQLAINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2463596.png)
![2-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2463600.png)
![tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2463601.png)
![6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2463602.png)
![3-(benzo[d]thiazol-2-yl)-8-((2-ethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2463604.png)

![(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2463607.png)
![2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2463608.png)
![5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2463609.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline](/img/structure/B2463612.png)

